2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, an allyl group, and an iodoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the allyl and iodoaniline groups. The final step involves the attachment of the methoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The iodoaniline moiety can be reduced to aniline under appropriate conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the iodoaniline moiety produces aniline derivatives .
Scientific Research Applications
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and iodoaniline moiety play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
- 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H22IN5O2S |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H22IN5O2S/c1-3-12-27-19(13-23-16-6-4-15(22)5-7-16)25-26-21(27)30-14-20(28)24-17-8-10-18(29-2)11-9-17/h3-11,23H,1,12-14H2,2H3,(H,24,28) |
InChI Key |
BYJXUQIGVHRMTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
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